N1-(4-methoxyphenyl)-N2-pentyloxalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-pentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-4-5-10-15-13(17)14(18)16-11-6-8-12(19-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLOAKPIHTVUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Conformational Analysis of N1 4 Methoxyphenyl N2 Pentyloxalamide and Analogs
Spectroscopic Analysis of Oxalamide Derivatives
Spectroscopic analysis is fundamental to the characterization of oxalamide derivatives, providing a detailed view of their molecular structure, functional groups, and conformational dynamics in solution.
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule and probing hydrogen bonding interactions. The IR spectrum of N1-(4-methoxyphenyl)-N2-pentyloxalamide would be dominated by characteristic absorptions of the amide and aromatic functionalities.
The N-H stretching vibrations, typically observed in the range of 3200-3400 cm⁻¹, are particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions where intermolecular hydrogen bonding is prevalent, these bands are generally broad and shifted to lower wavenumbers. In dilute solutions of nonpolar solvents, a sharper, higher frequency band corresponding to a free (non-hydrogen-bonded) N-H stretch may be observed, potentially alongside a broader band indicating the presence of intramolecular hydrogen bonds.
The amide I band (primarily C=O stretching) and amide II band (a combination of N-H bending and C-N stretching) are also diagnostic. The amide I band, appearing in the 1630-1680 cm⁻¹ region, is a strong absorption and its position can also be influenced by hydrogen bonding.
Interactive Data Table: Illustrative IR Absorption Bands for an Analogous Oxalamide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching (H-bonded) | 3250 - 3350 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 2960 |
| C=O (amide I) | Stretching | 1640 - 1670 |
| N-H (amide II) | Bending | 1530 - 1560 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| C-O (ether) | Stretching | 1230 - 1270 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₄H₂₀N₂O₃). The fragmentation pattern observed in the mass spectrum would also offer structural information, corresponding to the cleavage of the molecule at its weaker bonds, such as the amide linkages and the pentyl chain.
X-ray Diffraction Studies of Oxalamide Crystal Structures
X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not described in the provided search results, the general principles of oxalamide crystal engineering and the expected interactions can be discussed based on studies of analogous compounds. mdpi.comresearchgate.netresearchgate.netnih.gov
Intermolecular Hydrogen Bonding Networks and Supramolecular Architecture
A defining feature of oxalamide derivatives in the solid state is their propensity to form extensive hydrogen bonding networks. The two amide groups of the oxalamide core provide both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of robust and predictable supramolecular structures.
Intramolecular Interactions and Conformational Preferences
In addition to intermolecular interactions, the possibility of intramolecular hydrogen bonding exists in oxalamide derivatives. An intramolecular N-H···O=C hydrogen bond could lead to the formation of a five- or six-membered ring, which would significantly influence the molecule's conformation. The preferred conformation in the solid state would be a balance between the energetic favorability of intramolecular hydrogen bonds and the ability to form a stable, extended intermolecular hydrogen bonding network. The planarity of the oxalamide core and the relative orientation of the 4-methoxyphenyl (B3050149) and pentyl substituents would be key conformational features revealed by an X-ray crystal structure.
Theoretical and Computational Structural Investigations
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
No published DFT studies on this compound were found. Such studies would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This process would yield important data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity and electronic behavior. Without specific research, no data tables on these parameters can be generated.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-covalent Interaction (NCI) Studies
There is no available research applying QTAIM or NCI analysis to this compound. A QTAIM analysis would characterize the nature of the chemical bonds within the molecule by examining the topology of the electron density, identifying bond critical points, and quantifying the properties at these points. NCI analysis is used to visualize and understand weak, non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for determining the molecule's conformational preferences and its interactions with other molecules. The absence of these studies means no data on the topological properties of electron density or visualization of non-covalent interactions can be presented.
Computational Approaches in the Research of N1 4 Methoxyphenyl N2 Pentyloxalamide and Oxalamide Scaffolds
Molecular Docking Simulations and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein, providing valuable information about the binding mode and affinity.
The study of ligand-protein interactions is fundamental to understanding the mechanism of action of drug candidates. For oxalamide derivatives, these interactions are primarily non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and salt bridges, all of which contribute to the stability of the protein-ligand complex. researchgate.net The oxalamide core itself, with its two carbonyl groups and two amide nitrogens, provides multiple points for hydrogen bonding, which is a critical factor in its binding to various protein targets.
Computational studies on various amide derivatives have highlighted the importance of specific structural features in determining their binding affinity. For instance, in the context of xanthine (B1682287) oxidase inhibitors, molecular docking studies have been used to elucidate the binding modes of amide derivatives within the active site of the enzyme. nih.gov Similarly, research on other scaffolds containing amide linkages, such as 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives, has employed molecular docking to understand their interactions with protein tyrosine kinases. researchgate.net These studies consistently demonstrate that the specific substitutions on the core scaffold significantly influence the binding orientation and the network of interactions formed with the protein.
The stability of these interactions is crucial for the biological activity of the compound. Molecular dynamics simulations can further complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of the predicted binding poses. researchgate.net
While specific molecular docking studies for N1-(4-methoxyphenyl)-N2-pentyloxalamide are not extensively reported in publicly available literature, predictions can be inferred from the behavior of structurally similar compounds. The N-(4-methoxyphenyl) group is a common moiety in various biologically active molecules and has been the subject of computational analysis. researchgate.netmdpi.com The methoxy (B1213986) group can act as a hydrogen bond acceptor, while the phenyl ring can participate in hydrophobic and π-π stacking interactions. The pentyl chain introduces a significant hydrophobic element, suggesting that it would likely occupy a hydrophobic pocket within a target protein's binding site.
Pharmacophore Modeling for Oxalamide-Based Ligands
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular biological response. dovepress.com A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. slideshare.net
These models can be generated using two main approaches: ligand-based and structure-based. Ligand-based pharmacophore modeling derives a common set of features from a series of known active molecules, even when the 3D structure of the target is unknown. nih.gov Structure-based pharmacophore modeling, on the other hand, utilizes the 3D structure of the protein-ligand complex to define the key interaction points within the binding site. dovepress.com
For oxalamide-based ligands, a pharmacophore model would likely include:
Hydrogen Bond Acceptors: Corresponding to the carbonyl oxygen atoms of the oxalamide core.
Hydrogen Bond Donors: Corresponding to the amide nitrogen atoms.
Hydrophobic Features: Representing the pentyl chain and potentially parts of the methoxyphenyl group.
Aromatic Ring Feature: Representing the phenyl ring of the methoxyphenyl moiety.
Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify novel molecules that possess the required chemical features and spatial arrangement. nih.gov This virtual screening approach is a cost-effective way to prioritize compounds for experimental testing. Furthermore, pharmacophore models can be used to guide the optimization of existing ligands by suggesting modifications that would enhance their fit to the pharmacophore and, consequently, their biological activity. The development of a statistically significant 3D-QSAR model can also be based on a pharmacophore hypothesis, providing a quantitative link between the pharmacophoric features and the observed activity. researchgate.net
Structure-Based and Ligand-Based Pharmacophore Generation
Pharmacophore modeling is a cornerstone of modern drug design, defining the essential three-dimensional arrangement of molecular features necessary for biological activity. nih.gov Both ligand-based and structure-based approaches are employed to develop these models, which serve as templates in the search for new bioactive molecules. mdpi.com
Ligand-Based Pharmacophore Generation
In the absence of a known 3D structure of the biological target, ligand-based pharmacophore models are developed by analyzing a set of known active molecules. mdpi.com For the oxalamide scaffold, a group of molecules with known activity against a specific target would be superimposed to identify common chemical features crucial for their biological function. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
For a hypothetical series of oxalamide derivatives, including this compound, a ligand-based pharmacophore model might be generated as illustrated in the table below.
| Pharmacophore Feature | Description | Present in this compound |
| Hydrogen Bond Donor (HBD) | N-H groups of the oxalamide backbone | Yes |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygens of the oxalamide backbone and the methoxy group | Yes |
| Aromatic Ring (AR) | The 4-methoxyphenyl (B3050149) group | Yes |
| Hydrophobic (HY) | The pentyl chain | Yes |
Structure-Based Pharmacophore Generation
When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be generated by analyzing the key interactions between the protein and a bound ligand. biointerfaceresearch.com This approach provides a more precise map of the chemical features required for binding within the active site. For an oxalamide derivative, this would involve identifying the specific amino acid residues that interact with the ligand's functional groups.
A hypothetical structure-based pharmacophore model for an oxalamide inhibitor might include the features outlined in the following table.
| Pharmacophore Feature | Interacting Residue (Example) | Interaction Type |
| Hydrogen Bond Donor | Aspartic Acid | Hydrogen bond with carbonyl oxygen |
| Hydrogen Bond Acceptor | Serine | Hydrogen bond with N-H group |
| Aromatic Ring | Phenylalanine | Pi-pi stacking with the phenyl ring |
| Hydrophobic | Leucine, Valine | Hydrophobic interactions with the alkyl chain |
Virtual Screening Strategies Using Oxalamide Pharmacophores
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds with the potential to be active. nih.gov This process, known as virtual screening, significantly narrows down the number of compounds that need to be synthesized and tested experimentally. nih.gov
The general workflow for a pharmacophore-based virtual screening campaign for oxalamide-like molecules is as follows:
Database Selection: Large compound libraries such as ZINC, ChEMBL, or PubChem are chosen for screening. arxiv.org
Pharmacophore Filtering: The database is screened using the generated oxalamide pharmacophore model to identify molecules that match the key chemical features.
ADMET Profiling: The initial hits are then filtered based on their predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to eliminate compounds with unfavorable pharmacokinetic profiles.
Molecular Docking: The remaining candidates are docked into the active site of the target protein to predict their binding orientation and affinity.
Hit Selection: The top-scoring compounds are selected for experimental validation.
The effectiveness of a virtual screening campaign can be assessed by calculating the enrichment factor, which measures how well the method enriches the hit list with active compounds compared to a random selection. nih.gov
| Virtual Screening Stage | Number of Compounds | Purpose |
| Initial Database | > 1,000,000 | Large and diverse chemical space |
| Pharmacophore Hits | ~10,000 - 50,000 | Compounds matching the 3D pharmacophore |
| ADMET Filtered | ~1,000 - 5,000 | Removal of molecules with poor predicted properties |
| Docking Hits | ~100 - 500 | Compounds with favorable predicted binding modes and scores |
| Final Hits for Testing | ~10 - 50 | Prioritized candidates for experimental validation |
Molecular Dynamics Simulations to Elucidate Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For this compound and related oxalamide derivatives, MD simulations can provide valuable insights into their conformational stability and the dynamics of their interactions with a biological target.
By simulating the behavior of the ligand-protein complex in a solvated environment, researchers can:
Assess Binding Stability: Determine if the ligand remains stably bound in the active site over the course of the simulation.
Analyze Conformational Changes: Observe how the ligand and protein adapt to each other upon binding.
Identify Key Interactions: Pinpoint the specific hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity and are persistent over time.
Calculate Binding Free Energy: Use advanced methods like MM/PBSA or MM/GBSA to estimate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone.
A typical MD simulation study for an oxalamide-protein complex would involve tracking metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the distance between key interacting atoms over the simulation time.
| Simulation Parameter | Typical Value/Observation | Significance |
| Simulation Time | 100 - 500 nanoseconds | Allows for observation of significant conformational sampling. |
| RMSD of Protein Backbone | < 3 Å | Indicates overall stability of the protein structure. |
| RMSD of Ligand | < 2 Å (relative to protein) | Suggests stable binding of the ligand in the active site. |
| Key Hydrogen Bond Distances | Consistently < 3.5 Å | Confirms the persistence of crucial hydrogen bonding interactions. |
No Publicly Available Data on the Biological Activity of this compound
Following a comprehensive search of publicly available scientific literature and databases, no research detailing the biological activity, enzyme inhibition, or receptor modulation mechanisms for the specific chemical compound This compound could be located.
While the compound is listed by chemical suppliers for research purposes, there is no published data corresponding to the specific areas of inquiry outlined in the request. Therefore, it is not possible to provide an article on its mechanisms of action, including:
Enzyme Inhibition Mechanisms: No studies were found describing its interactions with enzymes such as α-glucosidase, cholinesterase, neuraminidase, HDAC, CARM1, or InhA. Likewise, no information exists on its effects on cellular pathways like cell cycle progression or apoptosis.
Receptor Modulation and Binding: There is no available research on its potential interactions with G-Protein Coupled Receptor GPR35, its role as a potential HIV entry inhibitor, or its effects on neurotransmitter transporters and receptors.
Due to the absence of scientific data for this compound, the generation of a scientifically accurate article adhering to the requested structure and content is not feasible at this time.
Elucidation of Biological Activity Mechanisms for Oxalamide Derivatives
Metal Chelation and Interaction with Biological Macromolecules
The biological activities of many compounds are intrinsically linked to their ability to interact with metal ions and biological macromolecules such as proteins and nucleic acids. For oxalamide derivatives, including N1-(4-methoxyphenyl)-N2-pentyloxalamide, these interactions are pivotal in defining their potential mechanisms of action. The core oxalamide scaffold provides a foundation for metal chelation, while the variable substituent groups dictate the specificity and nature of interactions with biological targets.
Metal Chelation
The term chelation refers to the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. ebsco.comnih.gov The oxalamide moiety, with its two amide groups, can act as a bidentate ligand, coordinating with metal ions through the nitrogen and/or oxygen atoms. This interaction forms a stable, ring-like structure known as a chelate. ebsco.combeloit.edu The stability of these metal complexes is a key factor in the biological activity of the ligand.
N,N'-bis(substituted) oxamides are well-established building blocks for polynuclear complexes. acs.org The geometry of the oxalamide ligand can be either cis or trans, which influences the structure of the resulting metal complex. nih.gov In the case of this compound, the two carbonyl oxygen atoms and the two amide nitrogen atoms are potential coordination sites. The formation of a five-membered chelate ring involving the metal ion and the two adjacent carbonyl oxygen atoms or one oxygen and one nitrogen atom is a common coordination mode for oxalamide-based ligands.
The presence of metal ions is crucial for many biological processes, and the ability of compounds like this compound to chelate these metals can significantly impact cellular function. For instance, by binding to essential metal ions, a chelating agent can inhibit the activity of metalloenzymes that are dependent on these ions for their catalytic function.
Interaction with Biological Macromolecules
The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. Oxalamide derivatives have been reported to exhibit a range of biological activities, including antitumor and HIV-1 protease inhibitory effects, which are predicated on their interaction with specific proteins. acs.org
The nature of these interactions can be covalent or non-covalent. Non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, are typically involved in the initial recognition and binding of a ligand to a protein's active or allosteric site. The substituent groups on the oxalamide core of this compound, namely the 4-methoxyphenyl (B3050149) group and the pentyl group, will play a significant role in determining the types and strengths of these interactions. The methoxyphenyl group can participate in aromatic stacking interactions and hydrogen bonding, while the flexible pentyl chain can engage in hydrophobic interactions within a protein's binding pocket.
Some oxalamide derivatives have been investigated as enzyme inhibitors. acs.org For example, dicopper(II) complexes bridged with asymmetric N,N'-bis(substituted)oxalamide have been shown to possess DNA-binding and cytotoxic activities. acs.org This suggests that metal-oxalamide complexes can also interact with other biological macromolecules like nucleic acids. The planar nature of the oxalamide bridge could facilitate intercalation between DNA base pairs, while the metal centers could interact with the phosphate (B84403) backbone or the nucleobases.
The following table summarizes research findings on the interaction of various oxalamide derivatives with biological macromolecules, providing insights into the potential mechanisms of this compound.
| Derivative Class | Biological Target/Macromolecule | Type of Interaction | Observed Effect |
| Ferrocene oxalamides | Tumor cells (MCF7, HeLa, HepG2) | Not specified | Cytotoxicity |
| 4-Aminoquinolines with oxalamide functionalities | Not specified (in malaria) | Not specified | Antimalarial activity |
| Asymmetric N,N'-bis(substituted)oxalamide copper(II) complexes | DNA | Binding | Cytotoxic activity |
| General oxalamide derivatives | HIV-1 Protease | Inhibition | Antiviral activity |
| General oxalamide derivatives | Alzheimer's disease-related pathways | Inhibition | Potential therapeutic effect |
This table is generated based on findings for the broader class of oxalamide derivatives to infer potential activities for this compound.
Oxalamide Scaffolds in Medicinal Chemistry and Compound Design Research
Scaffold Design and Optimization Principles
The fundamental principle behind using the oxalamide scaffold lies in its modular nature. It consists of a central diamide (B1670390) unit flanked by two variable substituents. In the case of N1-(4-methoxyphenyl)-N2-pentyloxalamide, these are an aromatic group (4-methoxyphenyl) and an aliphatic chain (pentyl). This modularity allows medicinal chemists to systematically alter each component to fine-tune the compound's interaction with a target protein, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
Optimization strategies for oxalamide-based compounds focus on several key areas:
Improving Potency and Selectivity: Modifications are made to enhance binding affinity for the intended target while minimizing interactions with other proteins to reduce off-target effects.
Enhancing Pharmacokinetic Properties: Adjustments to the structure aim to improve metabolic stability, solubility, and cell permeability. danaher.com
Minimizing Toxicity: Structural changes can mitigate potential toxic effects identified during preclinical testing. biobide.com
The iterative process of design, synthesis, and testing is central to the optimization of these scaffolds, often guided by computational modeling and detailed structure-activity relationship studies. danaher.compatsnap.com
The rational design of analogues of this compound would typically begin with an understanding of its biological target. Assuming the 4-methoxyphenyl (B3050149) and pentyl groups are key binding motifs, a design strategy would involve creating a library of related compounds to explore the chemical space around these two moieties. For instance, if the 4-methoxyphenyl group fits into a specific hydrophobic pocket of a target enzyme, analogues might be designed with alternative substituents on the phenyl ring to probe for additional interactions.
The synthesis of this compound and its analogues is generally straightforward, following a common pathway for N,N'-disubstituted oxalamides. A typical synthetic route involves a two-step process:
Step 1: Formation of the Oxalamic Ester. 4-methoxyaniline is reacted with a mono-ester mono-acid chloride of oxalic acid, such as ethyl oxalyl chloride, in the presence of a base like triethylamine (B128534). This reaction selectively forms an amide bond on one side of the oxalyl group, yielding an intermediate like ethyl N-(4-methoxyphenyl)oxalamate.
Step 2: Amidation. The resulting ester intermediate is then reacted with a second amine, in this case, pentylamine. The ester is converted to the second amide, completing the synthesis of the target compound, this compound.
This synthetic approach is highly adaptable for creating a diverse library of analogues by simply substituting the starting amines (e.g., using different substituted anilines or various alkylamines) in each step. nih.gov
Structure-Activity Relationship (SAR) analysis is crucial for understanding how specific structural features of a molecule contribute to its biological activity. patsnap.comcollaborativedrug.com For this compound, SAR studies would systematically investigate the impact of modifying three key regions: the N1-aryl group, the N2-alkyl chain, and the central oxalamide linker.
N1-Aryl Group Modifications: The 4-methoxyphenyl moiety is a critical component. Modifications here can significantly impact electronic properties, steric fit, and potential for hydrogen bonding. The position and nature of the substituent on the phenyl ring are key variables. For example, moving the methoxy (B1213986) group to the ortho or meta position would alter the molecule's conformation and interaction with the target. Replacing the methoxy group with other substituents can modulate potency and metabolic stability.
| Compound Analogue | Modification on Phenyl Ring (R) | Rationale for Modification | Predicted Impact on Activity |
|---|---|---|---|
| N1-(4-chlorophenyl)-N2-pentyloxalamide | 4-Chloro (-Cl) | Introduce an electron-withdrawing group; probe for halogen bonding. | May increase potency if a halogen bond is favorable in the binding pocket. |
| N1-(4-methylphenyl)-N2-pentyloxalamide | 4-Methyl (-CH3) | Increase lipophilicity; fill a small hydrophobic pocket. | Potency may increase if hydrophobic interactions are key. |
| N1-(2-methoxyphenyl)-N2-pentyloxalamide | 2-Methoxy (-OCH3) | Alter conformation due to steric influence; change H-bond acceptor position. | Activity likely to decrease due to potential steric clash or loss of key interaction. |
| N1-phenyl-N2-pentyloxalamide | Hydrogen (-H) | Establish baseline activity of the unsubstituted phenyl ring. | Serves as a reference compound to quantify the effect of the 4-methoxy group. |
N2-Alkyl Group Modifications: The pentyl chain primarily contributes to the molecule's lipophilicity and engages in van der Waals interactions within the binding site. The length and branching of this chain are critical parameters. Shortening or lengthening the chain can determine the optimal fit in a hydrophobic channel or pocket.
| Compound Analogue | Modification on Alkyl Chain (R') | Rationale for Modification | Predicted Impact on Activity |
|---|---|---|---|
| N1-(4-methoxyphenyl)-N2-propyloxalamide | Propyl (-C3H7) | Decrease chain length and lipophilicity. | May decrease potency if the full length of the pentyl chain is required for binding. |
| N1-(4-methoxyphenyl)-N2-heptyloxalamide | Heptyl (-C7H15) | Increase chain length and lipophilicity. | Could increase potency if the binding pocket can accommodate a longer chain. |
| N1-(4-methoxyphenyl)-N2-(3-methylbutyl)oxalamide | Isopentyl | Introduce branching to probe steric tolerance. | May increase binding affinity if branching provides a better fit (e.g., T-shaped interaction). |
| N1-(4-methoxyphenyl)-N2-cyclohexyloxalamide | Cyclohexyl | Introduce a rigid, cyclic aliphatic group. | Could enhance potency by locking the conformation and improving hydrophobic interactions. |
Scaffold hopping and isosteric replacement are powerful strategies in drug design used to discover novel chemotypes, improve compound properties, or circumvent existing patents. nih.govnih.gov
Isosteric Replacements: This involves replacing a functional group with another that has similar physical or chemical properties (a bioisostere), with the goal of improving the molecule's profile. researchgate.net For this compound, several isosteric replacements could be explored:
Aryl Ring Bioisosteres: The phenyl ring could be replaced with a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) to alter metabolic stability, solubility, and hydrogen bonding capacity.
Methoxy Group Bioisosteres: The 4-methoxy group could be replaced by a chlorine atom or a methyl group, which are classical bioisosteres that can mimic its size while altering electronic properties.
Amide Bond Bioisosteres: One of the amide bonds in the oxalamide linker could be replaced with a group like a 1,2,3-triazole. hyphadiscovery.com This change can significantly increase metabolic stability against proteases while maintaining a similar spatial arrangement of the substituents.
Scaffold Hopping: This more drastic approach involves replacing the central oxalamide core entirely with a different chemical scaffold while preserving the essential pharmacophoric elements—the 4-methoxyphenyl and pentyl groups—in their bioactive orientation. researchgate.net Potential replacement scaffolds for the oxalamide core could include:
Urea or Thiourea: These scaffolds maintain the hydrogen bond donor/acceptor pattern but with different geometry and electronic properties.
1,2,4-Oxadiazole: This five-membered heterocycle can act as a rigid linker, positioning the two side groups in a defined relationship. It is a known amide bioisostere. nih.govnih.gov
Squaramide: This scaffold provides a rigid and planar core with distinct hydrogen bonding capabilities.
Lead Optimization Strategies for Oxalamide-Based Compounds
Lead optimization is the iterative process of refining a promising lead compound, such as this compound, to produce a preclinical drug candidate. danaher.comspirochem.com This process aims to enhance multiple properties concurrently, including efficacy, selectivity, and pharmacokinetic (ADME) and toxicological profiles. biobide.com
Key optimization strategies for an oxalamide-based lead would include:
Potency Enhancement: Based on initial SAR data, medicinal chemists would synthesize second-generation analogues. For instance, if the SAR data in the tables above indicated that a 4-chloro substituent and a hexyl chain were beneficial, a new compound, N1-(4-chlorophenyl)-N2-hexyloxalamide, would be synthesized and tested.
Improving Metabolic Stability: If the methoxy group on the phenyl ring is identified as a metabolic hotspot (e.g., susceptible to O-demethylation by cytochrome P450 enzymes), it could be replaced with a more stable group, such as a fluorine or chlorine atom. Similarly, if the pentyl chain is prone to oxidation, introducing a fluorine atom or branching could block this metabolic pathway.
Modulating Physicochemical Properties: Properties like solubility and lipophilicity (logP) are critical for drug absorption and distribution. If this compound shows poor solubility, introducing polar groups or replacing the phenyl ring with a more polar heterocycle (like pyridine) could improve it. Conversely, if the compound is too polar to cross cell membranes, the lipophilicity could be increased by lengthening the alkyl chain.
Reducing Off-Target Activity: If the lead compound shows activity against unintended targets, its structure can be modified to enhance selectivity. This often involves fine-tuning the shape and electronic distribution of the molecule to maximize complementarity with the desired target's binding site while creating unfavorable interactions with the binding sites of off-targets.
This multi-parameter optimization is a complex balancing act, as improving one property can often negatively impact another. patsnap.com Success requires a deep understanding of the SAR and the application of modern medicinal chemistry principles.
Advanced Applications and Research Frontiers of Oxalamide Derivatives in Materials Science
Oxalamide Derivatives as Nucleating Agents for Polymer Crystallization (e.g., Poly(L-lactide), Isotactic Polypropylene)
Oxalamide derivatives have emerged as a highly effective class of nucleating agents for semicrystalline polymers, significantly influencing their crystallization behavior and, consequently, their final material properties. Their performance stems from their ability to self-assemble into well-defined, high-surface-area structures within the polymer melt, which then act as templates for polymer crystal growth.
| Polymer | Nucleating Agent Type | Effect on Crystallization | Reference |
| Poly(L-lactide) (PLA) | Oxalamide Derivatives | Significantly increased crystallization rate and crystallinity. figshare.com | figshare.com |
| Poly(L-lactide) (PLA) | C6H5NHCOCONH(CH2)nNHCOCONHC6H5 | Nucleation efficiency varies with spacer length (n). rsc.org | rsc.org |
| Poly(L-lactide) (PLA) | N(1),N(1')-(ethane-1,2-diyl)bis(N(2)-phenyloxalamide) | High nucleation efficiency (~50%), significantly reduces crystallization half-time. researchgate.net | researchgate.net |
In the case of Isotactic Polypropylene (iPP) , oxalamide derivatives have been investigated as melt-miscible nucleating agents. maastrichtuniversity.nl Unlike conventional, non-soluble nucleating agents like talc, these organic compounds can dissolve in the iPP melt and then crystallize upon cooling to form a fine dispersion of nucleating particles. nih.govnih.gov For example, certain aliphatic oxalamide-based compounds self-assemble from the iPP melt into rhombic crystals. nih.govacs.org The size and distribution of these crystals, which are critical for nucleation efficiency, are highly dependent on the cooling rate. nih.gov The presence of these self-assembled structures significantly increases the crystallization temperature of iPP. nih.gov Furthermore, a synergistic effect is often observed when shear is applied during processing, which can enhance the self-assembly and alignment of the oxalamide nucleators, leading to a dramatic increase in nucleation efficiency that becomes comparable to commercial sorbitol-based agents. nih.govacs.org This behavior is particularly promising for industrial applications like injection molding, which involve high shear and cooling rates. maastrichtuniversity.nlnih.gov
| Polymer | Nucleating Agent Type | Key Findings | Reference |
| Isotactic Polypropylene (iPP) | Aliphatic Oxalamide (OXA3,6) | Self-assembles into rhombic crystals, suppressing melt viscosity. nih.govacs.org | nih.govacs.org |
| Isotactic Polypropylene (iPP) | Aliphatic Oxalamide Derivatives | Moderately effective under quiescent conditions, but show promise under high shear and cooling rates. maastrichtuniversity.nl | maastrichtuniversity.nl |
Supramolecular Assembly and Self-Organization of Oxalamides in Material Design
The predictable and robust self-assembly of oxalamide derivatives, driven primarily by intermolecular hydrogen bonding, makes them exceptional building blocks for supramolecular chemistry and the "bottom-up" design of functional materials. nih.gov This approach allows for the creation of highly ordered, hierarchical structures with emergent properties. nih.gov
Crystal engineering relies on the understanding and control of intermolecular interactions to design solids with desired structures and properties. ucsb.edu The oxalamide functional group is a superb hydrogen-bonding motif for this purpose. acs.org It contains two amide protons (N-H) as hydrogen bond donors and two carbonyl oxygens (C=O) as hydrogen bond acceptors. This arrangement facilitates the formation of strong and directional N-H···O hydrogen bonds, leading to predictable one-dimensional (1D) chain or two-dimensional (2D) sheet-like networks. acs.orgnih.gov Symmetrically disubstituted oxamides typically form robust 1D hydrogen-bonded networks with a characteristic intermolecular spacing of approximately 5.05 Å. acs.orgnih.gov The high directionality and strength of these interactions make the prediction and control of molecular orientation in the solid state more reliable, which is a central goal of crystal engineering. researchgate.net By rationally modifying the peripheral groups attached to the oxalamide core, researchers can introduce other interactions (e.g., π-π stacking, van der Waals forces) to guide the assembly into more complex 3D architectures. researchgate.net
The capacity for self-assembly into extended, fibrous networks enables many oxalamide derivatives to act as highly efficient low-molecular-weight gelators (LMWGs). proquest.com These molecules can immobilize large volumes of solvent at very low concentrations (sometimes as low as 0.025 wt%), transforming a liquid into a viscoelastic solid or gel. nih.govresearcher.life The formation of these supramolecular gels is a hierarchical process where intermolecular hydrogen bonding first drives the assembly of oxalamide molecules into 1D tapes or fibers. nih.gov These primary structures then entangle or bundle to form a three-dimensional network that traps the solvent via surface tension and capillary forces. proquest.com
Oxalamide-based organogelators have demonstrated remarkable versatility, capable of gelling a wide range of organic solvents with varying polarities, including vegetable oils. nih.govresearcher.life The properties of the resulting gels, such as their thermal stability, mechanical stiffness, and network morphology, can be finely tuned by altering the molecular structure of the gelator, for instance, by changing the length or branching of alkyl chains. proquest.com These soft materials are often responsive to external stimuli, such as temperature (thermoreversible) or stress (thixotropic), making them suitable for applications in areas like controlled drug delivery, food science as fat substitutes, and tissue engineering. proquest.comnih.gov
| Gelator Type | Solvent | Key Properties | Application Potential | Reference |
| Chiral Oxalamide Derivatives | Vegetable Oils | Thermoreversible, thixotropic, self-healing. nih.gov | Fat substitutes, controlled drug delivery. nih.gov | nih.gov |
| Mono-N-alkylated Primary Oxalamides | Various Organic Solvents | Excellent gelation efficiency, non-cytotoxic. proquest.comresearcher.life | Biomedical applications, functional nanomaterials. proquest.com | proquest.comresearcher.life |
| Bis(amino acid)oxalamides | Water/DMSO mixtures, apolar solvents | Ambidextrous gelation, formation of bilayers or inverse bilayers. researchgate.net | Not specified | researchgate.net |
Integration of Oxalamide Scaffolds in Hybrid Materials
The structural rigidity and well-defined interaction patterns of the oxalamide scaffold make it an attractive component for the construction of hybrid materials, where organic and inorganic components are combined to achieve synergistic properties. The oxalamide unit can be incorporated into larger molecular frameworks designed to interact with or direct the formation of inorganic phases.
For example, oxalamide-containing ligands can be used in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The hydrogen-bonding capabilities of the oxalamide can complement the metal-ligand coordination bonds, providing additional structural reinforcement and influencing the final topology of the framework.
In the context of polymer-based hybrid materials, oxalamide derivatives can serve as structure-directing agents. As seen with their role as nucleating agents, they can form self-assembled networks within a polymer matrix that can then be used to template the growth of inorganic nanoparticles, leading to a well-ordered nanocomposite. Furthermore, the oxalamide scaffold can be functionalized with reactive groups, allowing it to be covalently integrated into a polymer or inorganic network. This approach is utilized in the design of hybrid scaffolds for tissue engineering, where the oxalamide component can provide specific biological signals or control mechanical properties. researchgate.netnih.gov The combination of robust self-assembly and facile functionalization allows the oxalamide scaffold to serve as a versatile platform for creating advanced hybrid materials with applications ranging from catalysis to biomedicine. nih.govmdpi.com
Future Research Directions and Unexplored Avenues for N1 4 Methoxyphenyl N2 Pentyloxalamide
Integration of Artificial Intelligence and Machine Learning in Oxalamide Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of oxalamide compounds like N1-(4-methoxyphenyl)-N2-pentyloxalamide. These computational tools can analyze vast datasets to identify patterns, predict properties, and optimize processes, thereby accelerating the research and development cycle. hilarispublisher.com
Key applications of AI and ML in this field include:
Predictive Bioactivity Modeling: Machine learning algorithms can be trained on existing data from oxalamide derivatives and other small molecules to create predictive models for various biological activities. researchgate.netnih.gov These models can screen virtual libraries of novel this compound analogs, prioritizing candidates with the highest predicted efficacy and lowest potential for off-target effects. youtube.com This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error screening. hilarispublisher.com
Synthesis Optimization: AI can be employed to optimize the synthesis of this compound. By analyzing reaction parameters from existing literature and experimental data, ML models can predict the optimal conditions—such as temperature, catalysts, and reaction time—to maximize yield and purity. semanticscholar.orgresearchgate.net This leads to more efficient and sustainable chemical production. rsc.org
De Novo Design of Analogs: Generative chemistry, powered by AI, can design novel oxalamide structures with desired properties from the ground up. semanticscholar.org By learning the underlying principles of molecular design and structure-activity relationships (SAR), these models can propose innovative analogs of this compound that possess enhanced activity, better pharmacokinetic profiles, or novel mechanisms of action. researchgate.net
| AI/ML Application Area | Specific Task for this compound | Potential Impact | Relevant Methodologies |
|---|---|---|---|
| Predictive Modeling | Forecasting biological activity and toxicity of novel analogs. | Accelerated identification of lead compounds; reduced reliance on initial high-throughput screening. | Quantitative Structure-Activity Relationship (QSAR), Deep Learning Neural Networks. researchgate.netnih.gov |
| Synthesis Planning | Optimizing reaction conditions for higher yield and purity. | More cost-effective and environmentally friendly synthesis. rsc.org | Computer-Aided Synthesis Planning (CASP), Reinforcement Learning. hilarispublisher.com |
| Generative Chemistry | Designing new oxalamide scaffolds with improved properties. | Expansion of chemical space and discovery of novel intellectual property. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). semanticscholar.org |
Multidisciplinary Approaches to Unravel Complex Mechanisms
Understanding the precise biological mechanisms of this compound requires a shift from isolated studies to integrated, multidisciplinary approaches. Combining insights from systems biology, chemical proteomics, and computational biology will be crucial for a holistic view of how the compound interacts within a complex biological environment. benthamscience.com
Future directions in this area include:
Systems Biology Integration: By analyzing the compound's effects on a global scale—looking at changes in the transcriptome, proteome, and metabolome—researchers can build comprehensive network models. nih.govresearchgate.net This "omics" data integration helps to identify the pathways and biological processes modulated by this compound, moving beyond a single-target perspective. nih.gov
Chemical Proteomics for Target Deconvolution: Advanced chemical proteomics techniques are essential for unbiasedly identifying the direct protein targets of this compound and its metabolites within live cells. nih.govmalariaworld.org Methods such as affinity-based protein profiling (AfBPP) and activity-based protein profiling (ABPP) can pinpoint specific binding partners, helping to elucidate its mechanism of action and potential off-target effects. researchgate.net This is particularly vital when the molecular target is unknown. nih.gov
Computational Biology and Molecular Modeling: In conjunction with experimental data, computational methods can provide atomic-level insights into the compound's interactions. nih.gov Molecular docking can predict how this compound binds to its protein targets, while molecular dynamics simulations can model the stability and dynamics of this interaction over time. dovepress.com
| Disciplinary Approach | Objective for this compound Research | Key Techniques | Expected Outcome |
|---|---|---|---|
| Systems Biology | Map the global impact of the compound on cellular networks. | Transcriptomics, Proteomics, Metabolomics, Multi-omics data integration. nih.gov | Identification of affected biological pathways and networks. benthamscience.com |
| Chemical Proteomics | Identify direct protein binding partners and off-targets. | Affinity-based probes, Photo-affinity labeling, Thermal Proteome Profiling (TPP). researchgate.netresearchgate.net | Unbiased target identification and validation. malariaworld.org |
| Computational Biology | Simulate and visualize compound-target interactions at the molecular level. | Molecular Docking, Molecular Dynamics (MD) Simulations. dovepress.com | Rationalization of structure-activity relationships and mechanism of action. |
Development of Novel Methodologies for Synthesis and Characterization
Innovation in synthetic and analytical chemistry is fundamental to advancing research on this compound. The development of more robust and efficient methods will facilitate the creation of diverse compound libraries for screening and ensure the comprehensive characterization of new chemical entities.
Future research should focus on:
High-Throughput Synthesis: Implementing automated and high-throughput synthesis platforms can dramatically increase the number of this compound analogs that can be produced. nih.gov This allows for the rapid generation of large, diverse chemical libraries necessary for extensive structure-activity relationship (SAR) studies and for training AI/ML models. ku.edumanuscriptpoint.com
Novel Synthetic Routes: Exploring novel synthetic pathways, including those leveraging green chemistry principles, can lead to more efficient, cost-effective, and environmentally benign production methods. mdpi.comresearchgate.net This could involve developing new catalytic systems or flow chemistry approaches to improve reaction yields and reduce waste. hilarispublisher.com
Advanced Analytical Characterization: The use of advanced analytical techniques is crucial for the unambiguous structural elucidation and purity assessment of synthesized compounds. journalcsij.com While standard methods like NMR and mass spectrometry are foundational, techniques such as 2D-NMR, X-ray crystallography, and advanced chromatographic methods can provide deeper structural and stereochemical insights. google.comwesternresearch.org
| Methodology | Application to this compound | Advantage |
|---|---|---|
| High-Throughput Synthesis | Rapid generation of a diverse library of oxalamide analogs for screening. nih.gov | Accelerates SAR studies and provides large datasets for computational modeling. nih.gov |
| Novel Synthetic Routes | Development of more efficient, scalable, and sustainable production methods. chemrxiv.org | Reduces costs, minimizes environmental impact, and potentially opens new chemical space. researchgate.net |
| Advanced Characterization | Detailed structural analysis, including stereochemistry and solid-state properties. | Ensures purity and provides precise structural information for computational and biological studies. google.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
